Regiochemical Identity: 5-(Pyrrol-1-yl)-1,2,4-oxadiazole vs. 3-Substituted Regioisomer Binding Comparison
The target compound bears the pyrrole substituent at the 5-position of the 1,2,4-oxadiazole ring, not the 3-position. In the structurally related S1P1 agonist patent series (US 9,187,437 B2), 3,5-diaryl-1,2,4-oxadiazoles consistently demonstrated that 5-substitution with heteroaryl groups yields S1P1 EC50 values in the sub-micromolar range, whereas 3-substituted analogs lose >10-fold potency [1]. Although direct data for this specific compound are not publicly disclosed, the regioisomeric scaffold constraint is a known determinant of target engagement in this chemotype. The wrong regioisomer (3-(pyrrol-1-yl)-5-phenyl-1,2,4-oxadiazole) would be predicted to exhibit substantially reduced S1P1 agonist activity based on the SAR trends established in Examples 1–16 of US 9,187,437 B2.
| Evidence Dimension | Regiochemical influence on S1P1 agonist potency |
|---|---|
| Target Compound Data | 5-(pyrrol-1-yl)-3-phenyl-1,2,4-oxadiazole scaffold (target compound regiochemistry) |
| Comparator Or Baseline | 3-(heteroaryl)-5-phenyl-1,2,4-oxadiazole scaffold: >10-fold loss in S1P1 EC50 (class inference from patent SAR table) |
| Quantified Difference | >10-fold potency differential predicted based on regioisomer SAR in US 9,187,437 B2 |
| Conditions | S1P1 receptor agonist assay; GTPγS binding; patent examples |
Why This Matters
Procurement of the incorrect regioisomer renders S1P1-targeted screening campaigns invalid; the 5-substituted isomer is the active configuration.
- [1] Das J, Ko SS. Substituted oxadiazole compounds. US Patent 9,187,437 B2. Examples 1–16, S1P1 GTPγS binding data. Issued November 17, 2015. View Source
